![molecular formula C13H11NO3S2 B2745206 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 107622-62-8](/img/structure/B2745206.png)

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

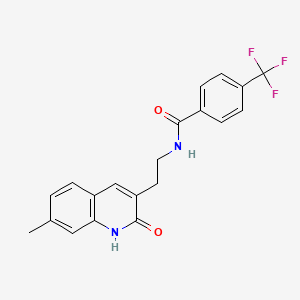

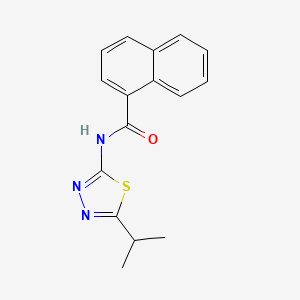

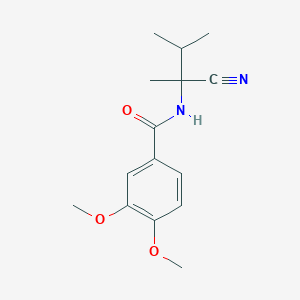

The compound “2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is an aromatic carboxylic acid, with formula C6H5COOH . The compound also includes a thiazolidine ring, which is a heterocyclic compound that contains sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the aromatic ring, the thiazolidine ring, and multiple functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in acid-base reactions, and the thiazolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

- Exo1 is a cell-permeable methylanthranilate analog that selectively inhibits vesicular traffic from the endoplasmic reticulum (ER) to the Golgi apparatus in mammalian cells. It achieves this by inducing tubulation and collapsing of the Golgi membrane .

- Exo1 acts as a potent and selective modifier of Golgi ARF1 GTPase activity. By modulating this key regulatory protein, it influences vesicle trafficking dynamics within the Golgi .

- Researchers have explored the use of Exo1 for late-stage functionalization (LSF) of structurally complex drugs. Its ability to modify specific cellular compartments makes it a promising candidate for drug delivery studies .

- In synthetic chemistry, Exo1 has relevance in Pd-catalyzed ortho-acylation reactions. Ge and coworkers demonstrated its utility in acylating benzoic acids using α-oxocarboxylic acids as acylating reagents .

- Exo1 can serve as a precursor for the synthesis of methylated analogs. Researchers have utilized it to access high-value methylated and d3-methylated derivatives of benzoic acids .

Membrane Traffic Modulation

Golgi ARF1 GTPase Activity Modifier

Late-Stage Functionalization of Drugs

Palladium-Catalyzed C-H Acylation

Methylation and Isotopic Labeling

Mecanismo De Acción

Target of Action

Benzoic acid derivatives, which this compound is a part of, are known to exhibit a broad spectrum of activity including antiviral, anticancer, anti-alzheimer, antiallergic, diuretic, and insecticidal activities .

Mode of Action

For instance, they can disrupt the endocrine system, affecting reproductive health and physical development . They can also facilitate the growth of several industrial, commercial, and healthcare uses .

Biochemical Pathways

For example, they can be oxidized to carbonyls (aldehydes and ketones), and aldehydes can be further oxidized to carboxylic acids .

Pharmacokinetics

For instance, benzoic acid is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid .

Result of Action

Exhaustive oxidation of organic molecules by kmno4, a common reaction for benzoic acid derivatives, will proceed until the formation of carboxylic acids .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-5-3-4-6-9(8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLXDTJVUKAPNV-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC=CC=C2C(=O)O)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)

![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)